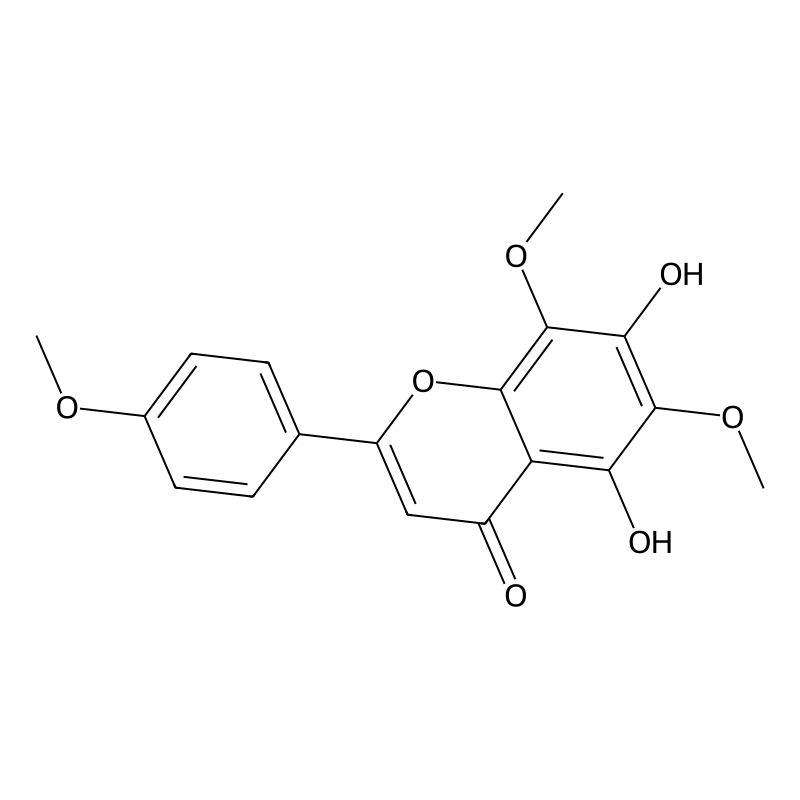

Nevadensin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Biological Activities and Mechanisms of Action

Nevadensin exhibits multiple bioactive properties, with key mechanisms and experimental data summarized in the following table.

| Activity | Mechanism / Target | Experimental Model & Key Data |

|---|---|---|

| Anticancer | Topoisomerase I poisoning [1] | In vitro (HT29 colon cancer cells): Induced DNA damage, G2/M cell cycle arrest, and caspase-3/9-mediated apoptosis at ≥100 µM [1]. |

| Activation of Hippo signaling pathway [2] | In vitro (HCC liver cancer cells): Inhibited proliferation, induced apoptosis, and increased sensitivity to sorafenib by promoting YAP phosphorylation/degradation [2]. | |

| Enzyme Inhibition | Selective inhibition of human carboxylesterase 1 (hCE1) [3] | In vitro enzymatic assays: IC₅₀ values of 2.58 - 2.64 µM. Demonstrated high selectivity over hCE2 [3]. |

| Inhibition of sulfotransferases (SULT) [4] | In vitro (rat/human liver fractions): Inhibited SULT-mediated bioactivation of carcinogens (Ki = 4 nM) [4]. | |

| Antibacterial | Inhibition of MurA enzyme (cell wall synthesis) [5] [6] | In vitro against S. sanguinis: MIC 3750 µg/mL; MBC 15000 µg/mL. In silico binding affinity: -8.5 Kcal/mol [5] [6]. |

| Bactericidal activity [7] | In vitro against S. aureus and MRSA: Potent bactericidal effect observed [7]. |

Detailed Experimental Protocols

For researchers looking to replicate or design studies on this compound, here are the methodologies for key assays cited in the search results.

Topoisomerase I Poisoning Assay [1]

- Cell Line: Human colon carcinoma HT29 cells.

- Incubation: Cells were treated with 1–500 µM this compound for 1 hour.

- In Vivo Complex of Enzyme (ICE) Bioassay: This assay was used to quantify the amount of TOPO I covalently linked to DNA, demonstrating the stabilization of the cleavable complex (poisoning).

- Subsequent Analysis:

- DNA Damage: Measured via comet assay after 2 hours of incubation.

- Cell Viability: Assessed after 48 hours using a resazurin reduction assay.

- Cell Cycle & Apoptosis: Analyzed by flow cytometry (24 hours for cell cycle; caspase-3/9 activation for apoptosis).

Hippo Pathway Activation Analysis [2]

- Cell Lines: Hepatocellular carcinoma cells (HepG2, Hep3B).

- Proliferation Assay: Cell Counting Kit-8 (CCK-8) was used to measure cell viability.

- Apoptosis Detection:

- Hoechst 33258 Staining: Fluorescence microscopy to observe nuclear condensation.

- Flow Cytometry: Using Annexin V-FITC/PI staining kit.

- Molecular Mechanism:

- RNA Sequencing (RNAseq): Used to identify differentially expressed genes and pathways (e.g., Hippo pathway).

- Western Blot: Confirmed protein expression and phosphorylation levels of key Hippo pathway components (MST1/2, LATS1/2, YAP).

hCE1 Enzyme Inhibition Kinetics [3]

- Enzymatic Assay: Fluorescence-based high-throughput screening with specific substrates for hCE1 (DME) and hCE2 (FD).

- Inhibition Mode Analysis: The inhibition mechanism and constants (Ki) were determined by fitting the initial reaction velocity data at different substrate and inhibitor concentrations to the Michaelis-Menten equation using non-linear regression.

- Molecular Docking: Simulations were performed to visualize the binding mode and interactions between this compound and the hCE1 enzyme.

Visualizing Key Mechanisms

The anticancer activity of this compound involves complex pathways. The diagram below illustrates its two primary mechanisms: Topoisomerase I poisoning and Hippo pathway activation.

Research Considerations

- Metabolic Conjugation Reduces Activity: A key factor in this compound's apparent low cytotoxicity in some models is its rapid metabolism. Studies show it undergoes efficient glucuronidation, a Phase II metabolic reaction, which reduces its in vitro toxicity. Cell lines with high metabolic competence (e.g., HepG2) show lower sensitivity to this compound [8].

- Dual Role in Chemical Safety: this compound demonstrates a chemopreventive potential. By potently inhibiting sulfotransferase (SULT) enzymes, it can block the metabolic activation of other dietary compounds, such as estragole, thereby preventing the formation of DNA adducts [4].

References

- 1. Topoisomerase poisoning by the flavonoid this compound ... [pmc.ncbi.nlm.nih.gov]

- 2. Activating the Hippo pathway by this compound overcomes ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound is a naturally occurring selective inhibitor of ... [sciencedirect.com]

- 4. Identification of this compound as an important herb-based ... [research.wur.nl]

- 5. Prediction Mechanism of this compound as Antibacterial ... [pubmed.ncbi.nlm.nih.gov]

- 6. Prediction Mechanism of this compound as Antibacterial ... [benthamscience.com]

- 7. This compound and related flavonoids as potent antimicrobial ... [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolic conjugation reduces in vitro toxicity of the ... [sciencedirect.com]

natural sources of nevadensin Lysionotus pauciflorus

Chemical Composition of Lysionotus pauciflorus

Advanced metabolomic analyses have identified a wide array of chemical constituents in L. pauciflorus.

| Compound Class | Number Identified | Key Specific Compounds / Notes |

|---|---|---|

| Total Flavonoids | 275 [1] | Enriched in flowers [1]. |

| Phenylethanol Glycosides | 46 [2] [3] | Main chemical constituents; e.g., verbascoside [3] [4]. |

| Flavonoids | 26 [2] [3] | Includes nevadensin and its glycosides [1]. |

| Organic Acids & Derivatives | 9 [2] [3] | |

| Other Compounds | 8 [2] [3] | Includes alkaloids, terpenoids, etc. [1] |

Among these, This compound (5,7-dihydroxy-6,8,4'-trimethoxyflavone) is a primary active flavone. The plant contains both the aglycone and various glycosylated derivatives, which influence its solubility and bioavailability [1] [4] [5].

- This compound 7-O-β-D-glucoside [4]

- This compound 7-O-[α-L-rhamnosyl(1→6)]-β-D-glucoside (a di-glycoside) [4]

- This compound 5-O-β-D-glucoside [5]

- This compound 5-O-β-D-glucosyl(1→6)β-D-glucoside (a di-glycoside) [5]

Quantitative Analysis of this compound Content

The following table summarizes quantitative data on this compound from various sources for comparison.

| Source | This compound Content | Notes / Context |

|---|---|---|

| Lysionotus pauciflorus | Enriched in different tissues [1]. | A main active component; precise quantitative data in the provided search results is focused on other plants. |

| Basil (Ocimum basilicum) | 0.6 - 14.6 mg/kg dry weight [6]. | Common dietary source. |

| Basil-containing supplements | 0.14 - 0.24 mg/g supplement [6]. | Refers to concentrated commercial products. |

Detailed Experimental Protocols

UHPLC-Q-TOF-MS/MS for Compound Identification

This protocol is used for the comprehensive identification of chemical components in L. pauciflorus extracts [2] [3].

- Instrumentation: Agilent 1290 series UPLC coupled with an Agilent 6530 Q-TOF mass spectrometer.

- Chromatography:

- Column: Agilent Eclipse Plus C18 RRHD (2.1 × 50 mm, 1.8 μm).

- Mobile Phase: A) Water with 0.1% formic acid; B) Acetonitrile with 0.1% formic acid.

- Gradient Elution: Varies linearly from 5% B to 95% B over a runtime of 25 minutes.

- Flow Rate: 0.3 mL/min.

- Column Temperature: 30°C.

- Injection Volume: 2 μL.

- Mass Spectrometry:

- Ionization: Electrospray Ionization (ESI), both positive and negative modes.

- Scan Range: m/z 100-1700.

- Drying Gas Temperature: 325°C.

- Sample Preparation: Plant extracts are weighed and dissolved in 50% methanol, then passed through a 0.22 μm filter membrane prior to injection.

In Vivo Model for Acute Lung Injury (ALI) Validation

This protocol assesses the efficacy of L. pauciflorus extracts in treating ALI [2] [3].

- Animal Model: LPS-induced ALI in mice.

- Intervention: Mice are treated with extracts of L. pauciflorus (LP).

- Key Analytical Methods:

- Histopathological Analysis: Lung tissues are collected and stained with Hematoxylin and Eosin (H&E) to evaluate inflammatory cell infiltration and tissue damage.

- Cytokine Measurement: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) are measured in bronchoalveolar lavage fluid (BALF).

- Protein Expression Analysis: Western blotting is used to quantify the expression and phosphorylation of key proteins in the TLR4/NF-κB pathway (TLR4, NFKB1, RELA/p65).

Biosynthesis Pathway of this compound

The biosynthetic pathway of this compound in L. pauciflorus has been elucidated through integrated multi-omics and microbial recombinant protein systems [1]. Key steps involve hydroxylation by specific CYP450s and glycosylation by UGTs.

The biosynthesis pathway begins with a flavone backbone like apigenin. Specific cytochrome P450 enzymes (CYP82D-1 and CYP82D-8) catalyze hydroxylation at the 6- or 8-position. O-methyltransferases (OMTs) then add methoxy groups. Finally, glycosyltransferases like LpUGT95 attach sugar moieties to produce this compound glycosides [1].

Pharmacological Mechanisms of Action

The therapeutic effects of L. pauciflorus, particularly against ALI, are mediated through a multi-target mechanism, with the TLR4/NF-κB pathway playing a central role [2] [3].

Mechanism of action for Acute Lung Injury treatment. LPS activates the TLR4 receptor, triggering the NF-κB pathway and pro-inflammatory cytokine release. L. pauciflorus extract inhibits TLR4 expression and NF-κB phosphorylation, reducing cytokine production and lung damage [2] [3].

Additional Pharmacological Activities of this compound

Beyond the anti-inflammatory effects mediated by the whole extract, the core compound This compound exhibits diverse and potent bioactivities.

- Topoisomerase I Poisoning: this compound acts as a topoisomerase I (TOPO I) poison, stabilizing the TOPO I-DNA complex. This leads to irreversible DNA strand breaks, triggering DNA damage response, G2/M cell cycle arrest, and apoptosis via activation of caspase-9 and caspase-3 in human colon carcinoma HT29 cells. This mechanism is distinct from its anti-inflammatory action and highlights its potential as an anti-cancer agent [6].

- Enzyme Inhibition: It is a identified as a selective inhibitor of human carboxylesterase 1 and can inhibit p40 protein tyrosine kinase activity (IC₅₀ = 50 μg/mL) [6].

- Modulation of Metabolic Activation: this compound can reduce the formation of DNA adducts caused by other compounds, such as alkenylbenzenes, by inhibiting sulfotransferase activity [6].

References

- 1. Integrated multi-omics analysis and microbial recombinant ... [microbialcellfactories.biomedcentral.com]

- 2. Screening the effective components of Lysionotus ... [pubmed.ncbi.nlm.nih.gov]

- 3. Screening the effective components of Lysionotus ... [sciencedirect.com]

- 4. Phenylpropanoids and flavonoid glycosides from ... [sciencedirect.com]

- 5. This compound glycosides from Lysionotus pauciflorus [pubmed.ncbi.nlm.nih.gov]

- 6. Topoisomerase poisoning by the flavonoid this compound ... [link.springer.com]

biological activities of nevadensin review

Chemical Profile of Nevadensin

This compound (Synonyms: Lysionotin) is a natural flavonoid with the molecular formula C18H16O7 and a molecular weight of 344.32 g/mol [1].

Biological Activities & Quantitative Data

This compound exhibits a wide range of pharmacological activities. The table below summarizes key quantitative data from experimental studies.

| Activity / Target | Experimental System | Result / Potency (IC₅₀ / Effective Concentration) | Citations |

|---|---|---|---|

| hCE1 Inhibition | In vitro enzyme assay | IC₅₀ = 2.64 µM | [1] |

| hCE2 Inhibition | In vitro enzyme assay | IC₅₀ = 132.8 µM | [1] |

| Topoisomerase I Poisoning | In vitro (relaxation assay); HT29 cells (ICE bioassay) | Partial inhibition ≥100 µM; Significant complex stabilization at 500 µM | [2] |

| DNA Interaction | In vitro (minor groove binding) | IC₅₀ = 31.63 µM | [2] |

| DNA Interaction | In vitro (intercalation) | IC₅₀ = 296.91 µM | [2] |

| Antioxidant Activity | DPPH radical scavenging assay | IC₅₀ = 7.7 µg/mL | [1] |

| Anti-mycobacterial | Mycobacterium tuberculosis | MIC = 200 µg/mL | [1] |

| p40 Protein Tyrosine Kinase Inhibition | In vitro enzyme assay | IC₅₀ = 50 µg/mL | [1] |

| Reduced Cell Viability | HT29 cells (48h treatment) | Significant decrease at concentrations ≥250 µM | [2] [1] |

| G2/M Cell Cycle Arrest | HT29 cells (24h treatment) | Significant increase at concentrations ≥100 µM | [2] [1] |

| Caspase-3/9 Activation | HT29 cells (24h treatment) | Concentration-dependent increase (50-500 µM) | [2] [1] |

Additional notable activities from experimental models include:

- Anti-inflammatory & Anti-allergic Effects: Inhibits release of β-hexosaminidase and histamine in bone marrow-derived mast cells (BMMCs) at 1-10 μg/mL; oral administration of 1-10 mg/kg alleviated allergic symptoms in an ovalbumin-induced mouse model [1].

- Anti-arthritic Potential: Shown to have a protective effect in a Complete Freund's Adjuvant (CFA)-induced rat model of rheumatoid arthritis [3].

- Anti-tumor Activity: In hepatocellular carcinoma (HCC) cells, concentrations of 12.5-50 µM inhibit growth by inducing cell cycle arrest and apoptosis, and notably activate the MST1/2-LATS1/2 kinase pathway of Hippo signaling [1].

Experimental Protocols for Key Studies

To facilitate your research, here are the methodologies for some pivotal experiments.

Topoisomerase I Poisoning and Cellular Effects (HT29 Cells)

- Cell Culture: Human colon carcinoma HT29 cells were maintained in Dulbecco's Modified Eagle's Medium, supplemented with 10% fetal calf serum and 1% penicillin/streptomycin at 37°C and 5% CO₂ [2].

- Treatment Protocol: Cells were treated with this compound (1-500 µM) for 1 hour for the In vivo Complex of Enzyme (ICE) bioassay, and for 2 to 48 hours for other endpoints. Catalase (100 U/mL) was added to the medium to prevent hydrogen peroxide formation from auto-oxidation of this compound [2].

- Key Assays:

- ICE Bioassay: To quantify Topoisomerase I (TOPO I) covalently bound to DNA after 1h of treatment [2].

- DNA Damage Assessment: Measured after 2h of treatment [2].

- Cell Viability Analysis: Assessed after 24h and 48h (e.g., via MTT or similar assays) [2] [1].

- Cell Cycle Analysis: Conducted by flow cytometry after 24h of treatment [2] [1].

- Apoptosis Detection: Caspase-3 and Caspase-9 activities were measured after 24h of treatment [2] [1].

hCE1 and hCE2 Inhibition Assay

- An in vitro enzyme activity assay was used to determine inhibitory potency. This compound demonstrated significant and selective inhibition of hCE1 over hCE2 [1].

Mechanism of Action Visualizations

The following diagrams, generated using Graphviz, illustrate the established mechanisms of action for this compound.

Diagram 1: Key Mechanisms of this compound in Cancer Cells

This diagram summarizes the cellular processes impacted by this compound, leading to anti-cancer effects [2] [1].

Key cellular mechanisms of this compound leading to cancer cell death.

Diagram 2: Experimental Workflow for Topo I Poisoning

This flowchart details the experimental protocol used to investigate TOPO I poisoning [2].

Conclusion

This compound is a multifaceted natural compound with promising biological activities, particularly in cancer research through its mechanism as a Topoisomerase I poison and inducer of DNA damage and apoptosis. Its high selectivity for hCE1 inhibition also makes it a valuable tool for biochemical studies. While current evidence is compelling, further in vivo studies are needed to fully translate these findings into therapeutic applications.

References

Application Notes and Protocols: UHPLC-Q-TOF-MS/MS Analysis of Nevadensin Metabolism

Introduction

Nevadensin (5,7-dihydroxy-6,8,4'-trimethoxyflavone) is a major bioactive flavonoid found in the traditional Chinese medicinal herb Lysionotus pauciflorus Maxim. (Shidiaolan). This plant has been traditionally used for treating lymph node tuberculosis, cough with tachypnoea, and rheumatic pains [1]. Modern pharmacological studies have revealed that this compound possesses anti-mycobacterium tuberculosis, antitussive, anti-inflammatory, and anti-hypertensive activities [2]. Understanding the metabolic fate of this compound is crucial for drug development, as metabolism significantly influences its bioavailability, efficacy, and potential toxicity. These notes provide a detailed protocol for identifying this compound metabolites in vitro and in vivo using UHPLC-Q-TOF-MS/MS, enabling researchers to comprehensively profile its metabolic pathways [1].

Experimental Design and Workflow

The metabolic profiling study encompasses both in vitro and in vivo experiments to systematically identify phase I and phase II metabolites of this compound. The overall workflow is visualized below.

Materials and Methods

Chemicals and Reagents

- This compound standard (purity >99.69%, Chengdu Desite Co., Ltd.) [1]

- β-NADPH, UDPGA, Alamethicin (Sigma Chemical or BD Bioscience) [1]

- MgCl₂, Tri-HCl, PBS (Sangon Biotech) [1]

- HPLC-grade acetonitrile and methanol (J.T. Baker Chemical Company) [3] [1]

- Formic acid (HPLC grade, Diamond Technology) [3]

Instrumentation

- UHPLC System: Shimadzu UHPLC system or equivalent

- Mass Spectrometer: Triple TOF 5600+ MS/MS system (AB Sciex)

- Analytical Column: Poroshell 120 EC-C18 (2.1 × 100 mm, 2.7 μm) [3]

- Column Temperature: 30°C [3]

- Mobile Phase: 0.1% formic acid (A) and acetonitrile (B) [3]

Biological Samples

- In vitro: Rat liver microsomes (RLM) for phase I and II metabolism [1]

- In vivo: Male Sprague-Dawley rats (220-250 g) for distribution studies [1]

Chromatographic Conditions

UHPLC Parameters

Mobile Phase Gradient Program for this compound Metabolite Separation:

| Time (min) | Mobile Phase B (Acetonitrile %) |

|---|---|

| 0 | 5% |

| 1 | 17% |

| 3 | 35% |

| 12 | 95% |

| 17 | 95% |

Flow rate: 0.3 mL/min; Injection volume: 3 μL [3]

Mass Spectrometry Parameters

MS Operating Conditions for Metabolite Identification:

| Parameter | Setting |

|---|---|

| Ion Spray Voltage | -4.5 kV |

| Turbo Spray Temperature | 650°C |

| Nebuliser Gas (Gas 1) | 60 arbitrary units |

| Heater Gas (Gas 2) | 65 arbitrary units |

| Curtain Gas | Arbitrary units |

| Interface Heater | On |

| Collision Energy | Ramped 30-50 eV |

Note: Nitrogen is used in all cases. Information-dependent acquisition (IDA) is employed to automatically acquire MS/MS spectra for detected metabolites [3] [1].

Sample Preparation Protocols

In Vitro Incubation Protocol

Preparation of Incubation Mixture:

- 0.1 mol/L phosphate buffer (pH 7.4)

- 3.3 mmol/L MgCl₂

- 1.3 mmol/L β-NADPH

- 1.0 mg/mL rat liver microsomes

- 100 μmol/L this compound in final volume of 200 μL

Incubation Procedure:

In Vivo Sample Collection and Preparation

Animal Dosing and Sample Collection:

- Administer this compound to male SD rats (220-250 g)

- Collect blood, urine, feces, and bile samples at appropriate time intervals

- Store samples at -80°C until analysis

Sample Processing:

- Thaw biological samples on ice

- Add 3 volumes of ice-cold acetonitrile to precipitate proteins

- Vortex mix for 3 minutes

- Centrifuge at 21,380 × g for 10 minutes

- Transfer supernatant for UHPLC-Q-TOF-MS/MS analysis [1]

Data Processing and Metabolite Identification

Analytical Strategy

The metabolite identification process employs advanced data acquisition and mining techniques as shown below.

Metabolite Identification Criteria

- Accurate mass measurement (typically <5 ppm error)

- MS/MS fragment ion analysis

- Retention time behavior

- Mass defect filtering

- Neutral loss patterns [1]

Results and Metabolic Pathways

Metabolite Distribution and Identification

Summary of this compound Metabolites Detected in Different Biological Samples:

| Sample Type | Total Metabolites | Phase I Metabolites | Phase II Metabolites |

|---|---|---|---|

| Rat Blood | 6 | 4 | 2 |

| Rat Feces | 21 | 14 | 7 |

| Rat Urine | 15 | 10 | 5 |

| Rat Bile | 10 | 6 | 4 |

| In Vitro (RLM) | 12 | 10 | 2 |

Note: RLM = Rat Liver Microsomes [1]

Metabolic Pathways of this compound

This compound undergoes extensive metabolism through both phase I and phase II pathways as illustrated below.

Discussion

The UHPLC-Q-TOF-MS/MS method has proven to be highly effective for comprehensive metabolite profiling of this compound. The combination of MMDF and DBS data acquisition techniques enabled efficient detection and identification of multiple metabolites in complex biological matrices [1]. The identification of 23 metabolites in vivo and 12 metabolites in vitro demonstrates the extensive metabolism of this compound, primarily through oxidation, hydrolysis, demethylation, and conjugation reactions [2] [1].

The metabolic profile reveals that this compound undergoes significant phase I transformations before conjugation, with the highest number of metabolites detected in feces (21), suggesting biliary excretion plays a major role in its elimination [1]. This comprehensive metabolite profiling provides valuable insights for understanding the pharmacological and toxicological properties of this compound, forming a solid foundation for further drug development studies.

Troubleshooting Guide

| Problem | Possible Cause | Solution |

|---|---|---|

| Poor chromatographic separation | Column degradation | Replace guard column, condition analytical column |

| Low signal intensity | Ion suppression | Optimize sample cleanup, dilute sample |

| Inconsistent metabolite detection | Incomplete extraction | Optimize extraction solvent, extend mixing time |

| High background noise | Matrix effects | Improve sample cleanup, use background subtraction |

Conclusion

This protocol provides a comprehensive and validated approach for studying this compound metabolism using UHPLC-Q-TOF-MS/MS. The method demonstrates excellent sensitivity, selectivity, and efficiency in identifying both phase I and phase II metabolites. The detailed metabolic map generated through this protocol offers valuable information for understanding this compound's pharmacokinetic behavior and metabolic fate, supporting its further development as a therapeutic agent. The analytical strategy presented can also be adapted for metabolite profiling of other flavonoid compounds.

References

- 1. Metabolism profiling of this compound in vitro and in vivo by ... [sciencedirect.com]

- 2. Metabolism profiling of this compound in vitro and in vivo by ... [pubmed.ncbi.nlm.nih.gov]

- 3. The mysteries of pharmacokinetics and in vivo metabolism ... [pmc.ncbi.nlm.nih.gov]

- 4. A simple and sensitive UHPLC–Q–TOF–MS/MS method for ... [sciencedirect.com]

isolating nevadensin from plant extracts protocol

An Overview of Nevadensin

This compound (5,7-dihydroxy-6,8,4'-trimethoxyflavone) is an ( \text{O} )-methylated flavonoid found in various plants like basil (Ocimum spp.) and Limnophila aromatica [1] [2] [3]. It exhibits a wide range of pharmacological activities, making it a compound of significant interest for drug development.

The table below summarizes its key bioactivities as reported in recent studies:

| Bioactivity | Experimental Model/Assay | Key Findings/Mechanism | Reference |

|---|---|---|---|

| Antimicrobial | Disc diffusion & broth microdilution vs. S. aureus and MRSA | Potent bactericidal activity; predominant (79.55%) active compound in L. aromatica extract | [3] |

| Anti-inflammatory & Wound Healing | LPS-stimulated RAW 264.7 macrophages; in-vivo wound model | Reduced pro-inflammatory cytokines (IL-6, TNF-α); promoted faster wound closure | [1] |

| Topoisomerase I Poison | In vitro relaxation assay; human colon carcinoma HT29 cells | Induced TOPO I-DNA complex stabilization, DNA damage, G2/M arrest, and apoptosis | [4] |

| Anticancer | Hepatocellular carcinoma (HCC) cells | Induced cell cycle arrest and apoptosis; activated MST1/2-LATS1/2 kinase in Hippo pathway | [5] |

| Anti-allergic | Ovalbumin-induced food allergy mouse model | Alleviated allergic symptoms; decreased serum IgE, histamine, and mast cell protease-1 | [5] |

| Enzyme Inhibition | In vitro enzymatic assay | Selective inhibitor of human carboxylesterase 1 (hCE1), IC₅₀ = 2.64 µM | [5] |

Extraction Strategies for Flavonoids like this compound

The choice of extraction method critically influences the yield, purity, and bioactivity of isolated phytochemicals [6]. The following workflow diagrams the general process from plant material to purified compound, integrating various techniques discussed in the literature.

Sample Preparation

Plant material should be dried (e.g., freeze-drying is often preferred for heat-sensitive compounds) and ground to a fine powder to maximize the surface area for solvent contact [7] [8].

Extraction Techniques

The selection of an extraction method involves trade-offs between efficiency, cost, and compound preservation. The following table compares common techniques applicable for this compound isolation.

| Extraction Method | Key Operating Parameters | Advantages | Disadvantages | Reported Efficacy for Flavonoids |

|---|---|---|---|---|

| Maceration | Solvent: 70% Ethanol [8]; Time: 72 h; Temp: Ambient [8] | Simple, low equipment cost, good for thermolabile compounds [6] | Long duration, high solvent use, lower efficiency [6] [9] | Yields extracts with high phenolic content and strong antioxidant/antimicrobial activity [8] |

| Soxhlet | Solvent: 70% Ethanol [8]; Time: 1-4 h [8] | Continuous extraction, high yield, no filtration step [9] | High temperature degrades thermolabile compounds, high solvent use [6] [9] | Effective for exhaustive extraction; hydro-ethanol extracts show high bioactivity [8] |

| Ultrasound-Assisted (UAE) | Solvent: 70% Ethanol [8]; Time: 20 min [8]; Frequency: 40 kHz [8] | Rapid, lower temperature, reduced solvent use, higher efficiency via cavitation [6] [7] | Optimization of parameters needed; potential for radical formation | Shown to be efficient for flavonoids; preserves nutritional compounds [7] [8] |

- Solvent Selection: The polarity of the solvent is crucial. 70% ethanol (v/v) is a common and effective choice for extracting a wide range of phenolic compounds and flavonoids, offering a balanced polarity [6] [8]. It is also safer and more environmentally friendly than non-polar solvents like hexane [9].

- Process Optimization: To maximize yield and minimize resource consumption, using statistical optimization tools like Response Surface Methodology (RSM) is highly recommended for determining the ideal combination of parameters such as solvent concentration, temperature, and time [7].

Analytical Methods for Identification & Quantification

After extraction and purification, identifying and quantifying this compound requires advanced analytical techniques.

- Chromatography for Separation and Identification: High-Performance Liquid Chromatography (HPLC) coupled with a diode array detector (DAD) is standard for analyzing phenolic compounds in plant extracts [8]. For definitive structural elucidation of isolated compounds, Nuclear Magnetic Resonance (NMR) spectroscopy ((^1)H NMR, (^{13})C NMR, DEPT) is used [1]. Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is powerful for identifying compounds based on accurate mass [3].

- Bioactivity Assessment: Bioassay-guided fractionation is a key strategy where each fraction obtained during purification is tested for a desired biological activity (e.g., antimicrobial, anti-inflammatory) to track the active compound(s) like this compound [1] [3].

The following diagram illustrates how these analytical and biological methods integrate into the isolation and validation workflow.

Key Considerations for Protocol Development

- Hybrid Strategies: The greatest potential often lies in combining methods. For instance, using a brief UAE step as a pre-treatment to disrupt cell walls before maceration can significantly improve yield and reduce overall extraction time [6].

- Standardization Challenge: The phytochemical profile of plant extracts can vary based on plant species, geographic origin, and harvesting time. It is crucial to standardize the starting material and extraction protocol to ensure batch-to-batch consistency for research and development [6].

I hope this synthesized Application Note provides a robust starting point for your research on isolating and studying this compound. Should you require further details on a specific analytical technique or bioassay, please feel free to ask.

References

- 1. Unveiling the anti-inflammatory wound healing potential of ... [nature.com]

- 2. Showing Compound this compound (FDB002751) [foodb.ca]

- 3. This compound and related flavonoids as potent antimicrobial ... [pubmed.ncbi.nlm.nih.gov]

- 4. Topoisomerase poisoning by the flavonoid this compound ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound (Lysionotin) | hCE1 Inhibitor [medchemexpress.com]

- 6. Impact of extraction techniques on phytochemical ... [pmc.ncbi.nlm.nih.gov]

- 7. Modern Techniques for Flavonoid Extraction—To Optimize ... [mdpi.com]

- 8. Optimization of extraction process and solvent polarities to ... [bioresourcesbioprocessing.springeropen.com]

- 9. Comparative analysis of extraction technologies for plant ... [frontiersin.org]

Comprehensive Application Notes and Protocols: Nevadensin Antibacterial Assay Methods Against MRSA

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant global health threat, characterized by resistance to most β-lactam antibiotics and an escalating incidence in both healthcare and community settings. The urgent need for novel antibacterial agents has motivated research into natural products as potential therapeutic options. Nevadensin, a flavonoid compound isolated from Ocimum basilicum (basil), has demonstrated promising antibacterial activity against various Gram-positive pathogens, including Streptococcus sanguinis, with emerging evidence suggesting potential efficacy against MRSA strains [1]. These application notes provide detailed methodologies for evaluating this compound's antibacterial properties against MRSA, encompassing both in vitro assays and in silico analyses to elucidate its potential mechanisms of action. The protocols outlined herein are designed for researchers and drug development professionals seeking to investigate natural products for antimicrobial applications, with particular emphasis on standardizing procedures for reliable and reproducible results in anti-MRSA drug discovery campaigns.

Background and Significance

MRSA Therapeutic Challenges

MRSA resistance to β-lactam antibiotics is primarily mediated by the mecA gene, which encodes an altered penicillin-binding protein (PBP2a) with lower affinity for β-lactam antibiotics, allowing continued cell wall synthesis even in the presence of these antimicrobials [2] [3]. This specific resistance mechanism, combined with the bacterial capacity to form biofilms that are notoriously difficult to eradicate, has created a critical need for innovative therapeutic approaches with novel mechanisms of action [4]. The World Health Organization has identified MRSA as a high-priority pathogen, emphasizing the urgent need for research and development of new antibacterial agents [5]. Current surveillance data indicates concerning gaps in the antibacterial development pipeline, with only 90 antibacterial agents in clinical development as of 2025, and merely 15 of these qualifying as truly innovative compounds [5].

This compound as a Promising Anti-MRSA Agent

This compound belongs to the flavonoid class of natural compounds, which have demonstrated various biological activities including antimicrobial properties. Previous research has established that this compound exhibits antibacterial activity against Streptococcus sanguinis, with minimum inhibitory concentration (MIC) values of 3750 μg/mL and minimum bactericidal concentration (MBC) values of 15000 μg/mL [1]. While direct evidence of this compound's efficacy against MRSA specifically is limited in current literature, its demonstrated activity against other Gram-positive pathogens, combined with in silico analyses suggesting potential mechanism of action, positions it as a promising candidate for anti-MRSA investigation. The compound's predicted ability to inhibit the MurA enzyme, a crucial catalyst in the early stages of bacterial cell wall biosynthesis, presents a potential novel mechanism for combating MRSA infections that warrants further exploration [1].

Antibacterial Assay Methods and Protocols

Compound Isolation and Preparation

3.1.1 Isolation Protocol

- Source Material: Begin with dried leaves of Ocimum basilicum (basil). Record the source, cultivation conditions, and harvesting time for reproducibility.

- Extraction: Perform sequential extraction using n-hexane as the primary solvent. Use a ratio of 1:10 plant material to solvent (w/v) with continuous agitation for 24 hours at room temperature.

- Purification: Employ bioactivity-guided fractionation using column chromatography. Use silica gel (60-120 mesh) as the stationary phase and a gradient elution system of n-hexane and ethyl acetate (from 100:0 to 0:100 v/v).

- Characterization: Identify this compound-containing fractions using thin-layer chromatography (TLC) and confirm compound purity and identity through spectroscopic methods (NMR, MS) [1].

3.1.2 Stock Solution Preparation

- Prepare a primary stock solution of 50 mg/mL by dissolving purified this compound in dimethyl sulfoxide (DMSO).

- Sterilize the solution by passing through a 0.22 μm syringe filter.

- Store at -20°C for long-term storage, avoiding repeated freeze-thaw cycles.

- Prepare working concentrations fresh on the day of experimentation by diluting in appropriate culture media, ensuring final DMSO concentration does not exceed 1% (v/v) to maintain bacterial viability.

In Vitro Antibacterial Susceptibility Testing

3.2.1 Disk Diffusion Assay

- Inoculum Preparation: Adjust the turbidity of MRSA suspension in sterile saline to match the 0.5 McFarland standard (approximately 1.5 × 10^8 CFU/mL).

- Inoculation: Evenly spread the bacterial suspension on the surface of Mueller-Hinton agar plates using a sterile cotton swab.

- Disk Application: Impregnate sterile 6-mm filter paper disks with 20 μL of this compound at various concentrations (1000-5000 μg/mL). Include appropriate controls (vancomycin as positive control, DMSO as negative control).

- Incubation: Place disks on inoculated agar plates and incubate at 35°C for 18-24 hours.

- Analysis: Measure zones of inhibition in millimeters, including the disk diameter. Perform all tests in triplicate [1] [3].

3.2.2 Broth Microdilution Method for MIC/MBC Determination

- Preparation: Prepare two-fold serial dilutions of this compound in Mueller-Hinton broth across a 96-well microtiter plate, covering a concentration range of 500-20,000 μg/mL.

- Inoculation: Add MRSA suspension standardized to 5 × 10^5 CFU/mL to each well. Include growth control (bacteria without compound), sterility control (media only), and solvent control (DMSO at highest concentration used).

- Incubation: Incubate plates at 35°C for 18-24 hours.

- MIC Determination: Visually assess the minimum inhibitory concentration (MIC) as the lowest concentration showing no visible growth. For enhanced accuracy, add resazurin indicator (0.02% w/v) and observe color change.

- MBC Determination: Subculture 100 μL from wells showing no growth onto Mueller-Hinton agar plates. The minimum bactericidal concentration (MBC) is the lowest concentration yielding ≤0.1% of original inoculum after 24 hours incubation [1].

Table 1: Quality Control Parameters for Antibacterial Susceptibility Testing

| Parameter | Specification | Purpose |

|---|---|---|

| Bacterial Strains | MRSA ATCC 43300, USA300 | Reference strains |

| Temperature | 35°C ± 2°C | Optimal growth conditions |

| Inoculum Density | 0.5 McFarland Standard (1.5 × 10^8 CFU/mL) | Standardized inoculum |

| Incubation Time | 16-20 hours | Standardized duration |

| Positive Control | Vancomycin (1 μg/mL) | Method validation |

| Solvent Control | DMSO (<1%) | 排除溶剂毒性影响 |

Anti-Biofilm Assays

3.3.1 Biofilm Inhibition Assay

- Inoculation: Add MRSA suspension (1 × 10^6 CFU/mL in tryptic soy broth with 1% glucose) to wells containing sub-MIC concentrations of this compound (¼×, ½× MIC).

- Incubation: Incubate static conditions at 35°C for 24-48 hours to allow biofilm formation.

- Staining: Carefully remove planktonic cells and stain adherent biofilms with 0.1% crystal violet for 15 minutes.

- Quantification: Wash, destain with 30% acetic acid, and measure absorbance at 570 nm [4].

3.3.2 Biofilm Removal Assay

- Biofilm Formation: Pre-form MRSA biofilms by incubating in 96-well plates for 24 hours.

- Treatment: Treat mature biofilms with this compound at various concentrations (1×, 2×, 4× MIC) for 24 hours.

- Assessment: Quantify remaining biofilm using crystal violet staining as above, or determine viable counts by sonicating biofilms and performing serial dilutions for plating [4].

Table 2: Summary of this compound Antibacterial Profile Based on Existing Evidence

| Assay Type | Key Parameters | Reported Results | Potential against MRSA |

|---|---|---|---|

| MIC/MBC | S. sanguinis | MIC: 3750 μg/mL; MBC: 15000 μg/mL | Moderate activity, needs MRSA-specific testing |

| Disk Diffusion | Zone of Inhibition | Not reported for MRSA | To be determined experimentally |

| Molecular Docking | Binding Affinity | MurA: -8.5 kcal/mol; DNA Gyrase: -6.7 kcal/mol | High potential for MurA inhibition |

| Time-Kill Kinetics | Not reported | Not reported | Recommended for future studies |

Molecular Docking Studies for Mechanism Elucidation

Target Selection and Preparation

Target Identification: Based on existing research, primary molecular targets for investigation should include:

- MurA enzyme (UDP-N-acetylglucosamine enolpyruvyl transferase): A key enzyme in the early stages of peptidoglycan biosynthesis [1].

- DNA gyrase: A bacterial type II topoisomerase essential for DNA replication [1].

- PBP2a: The altered penicillin-binding protein responsible for methicillin resistance in MRSA [3].

- ClpP protease: A highly conserved serine protease that regulates virulence in S. aureus [6].

Protein Preparation: Retrieve 3D structures of target proteins from Protein Data Bank (PDB). Process proteins by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning appropriate charges using molecular modeling software.

Docking Protocol

- Ligand Preparation: Obtain the 3D structure of this compound from PubChem or create using chemical drawing software. Optimize geometry using molecular mechanics force fields.

- Binding Site Identification: Define binding sites based on known active sites or regions where reference inhibitors bind.

- Docking Parameters: Employ AutoDock Vina or similar software for molecular docking. Set exhaustiveness to 20-30 to ensure adequate sampling of conformational space.

- Validation: Validate the docking protocol by redocking known inhibitors and comparing with crystallographic poses [1].

Analysis and Interpretation

- Binding Affinity: Record docking scores (expressed in kcal/mol) for this compound with each target. Compare with scores for reference compounds.

- Interaction Analysis: Identify specific molecular interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between this compound and key residues in the binding pocket.

- Residue Mapping: Document all interacting residues and their contribution to binding energy.

- Visualization: Use molecular visualization software (PyMOL, Chimera) to generate high-quality images of docking poses [1].

Experimental Workflow and Signaling Pathways

Comprehensive Experimental Workflow

The following diagram illustrates the integrated experimental approach for evaluating this compound's anti-MRSA activity, from initial compound preparation through mechanism elucidation:

Proposed Anti-MRSA Mechanism of this compound

Based on existing evidence and analogous flavonoid activities, the following diagram illustrates the proposed multi-target mechanism of action for this compound against MRSA:

Discussion and Future Perspectives

The experimental approaches outlined in these application notes provide a comprehensive framework for evaluating the anti-MRSA potential of this compound. While current evidence demonstrates this compound's antibacterial activity against related Gram-positive pathogens, with MIC values of 3750 μg/mL against S. sanguinis, direct confirmation of its efficacy against MRSA requires further investigation [1]. The promising binding affinity of this compound for the MurA enzyme (-8.5 kcal/mol) compared to fosfomycin suggests a potential mechanism of action that could circumvent conventional MRSA resistance mechanisms, possibly through inhibition of cell wall synthesis at a different stage than β-lactams [1].

Future research should prioritize confirmatory studies specifically using reference MRSA strains, exploration of synergistic combinations with conventional antibiotics (particularly β-lactams), and mechanistic validation through enzyme inhibition assays. The emerging strategy of targeting bacterial virulence factors rather than essential growth pathways shows particular promise, as demonstrated by other natural flavonoids like nepetin, which effectively inhibits ClpP protease activity and reduces MRSA virulence with a KD value of 602 nM [6]. This anti-virulence approach could potentially reduce selective pressure for resistance development while maintaining therapeutic efficacy.

The structural characterization of this compound and its potential derivatives should also be explored through structure-activity relationship (SAR) studies, potentially inspired by successful modification strategies applied to other antibacterial scaffolds such as pleuromutilin, where C14 side chain modifications have yielded compounds with improved activity and pharmacological properties [2]. Additionally, advanced formulation strategies may be required to address potential limitations in this compound's aqueous solubility and bioavailability, which are common challenges with flavonoid compounds.

Conclusion

These application notes provide researchers with standardized protocols for evaluating the anti-MRSA potential of this compound, encompassing both in vitro antibacterial assays and in silico mechanistic studies. The integrated approach outlined here facilitates systematic investigation of natural products for antimicrobial activity, with potential applications in early-stage drug discovery against multidrug-resistant pathogens. As the global threat of antimicrobial resistance continues to escalate, methodological frameworks for evaluating natural compounds like this compound become increasingly valuable for identifying novel therapeutic options against priority pathogens such as MRSA.

References

- 1. Prediction Mechanism of this compound as Antibacterial ... [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advancements in Anti-MRSA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Laboratory Testing for Methicillin (oxacillin) - MRSA [cdc.gov]

- 4. Collaterally Sensitive β-Lactam Drugs as an Effective ... [mdpi.com]

- 5. WHO releases new reports on new tests and treatments in ... [who.int]

- 6. Nepetin reduces virulence factors expression by targeting ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: In Vitro Glucuronidation Assay for Nevadensin Metabolism

Introduction

Nevadensin, a naturally occurring polymethoxylated flavonoid found in plants like Lysionotus pauciflorus Maxim. (Shidiaolan), has attracted significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory properties, anti-mycobacterium tuberculosis effects, and antihypertensive actions. Understanding the metabolic fate of this compound is crucial for evaluating its potential as a therapeutic agent or for assessing its safety in food and herbal products. Glucuronidation, mediated by uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes, represents a major metabolic pathway for flavonoids, typically leading to enhanced water solubility and elimination from the body. These application notes provide detailed protocols for conducting in vitro glucuronidation assays specifically optimized for this compound, enabling researchers to systematically evaluate its metabolic stability, identify primary metabolites, and characterize the specific UGT enzymes involved in its biotransformation.

Recent studies have demonstrated that metabolic conjugation, particularly glucuronidation, significantly influences the biological activity and potential toxicity of this compound. Research has shown strong cell-line dependent differences in this compound toxicity, which directly correlate with their glucuronidation capacity. For instance, HT29 human colon carcinoma cells, which rapidly glucuronidate this compound, exhibit significantly reduced sensitivity to its toxic effects compared to KG1 bone marrow carcinoma cells that lack this metabolic capability [1]. This inverse relationship between glucuronidation capacity and toxicity underscores the detoxification potential of this metabolic pathway and highlights the importance of considering metabolic competence when evaluating compound toxicity in vitro. Furthermore, proteomic screening approaches have identified UGT1A1 and UGT1A6 as the primary enzymes responsible for this compound glucuronidation, providing crucial insights for predicting potential drug-drug interactions and interindividual variability in metabolism due to genetic polymorphisms [1].

Metabolic Pathways of this compound

Overview of this compound Metabolism

This compound undergoes extensive biotransformation in biological systems through both phase I and phase II metabolic pathways. Comprehensive metabolism studies using UHPLC-Q-TOF-MS/MS have identified 23 metabolites in in vivo models and 12 metabolites in in vitro systems [2]. The primary metabolic reactions include oxidation, hydrolysis, demethylation, methylation, sulfate conjugation, and glucuronide conjugation. Among these pathways, glucuronidation has been identified as a dominant detoxification mechanism that significantly influences the compound's bioavailability and potential toxicological effects.

The metabolic fate of this compound varies considerably across different experimental models and cell lines, reflecting differences in their metabolic competence. High-resolution mass spectrometry experiments have demonstrated that this compound is rapidly glucuronidated in HT29 human colon carcinoma cells, whereas KG1 bone marrow carcinoma cells show negligible metabolism of the parent compound [1]. In HepG2 liver carcinoma cells, researchers have observed a cellular enrichment of both this compound itself and its primary metabolite, This compound-7-O-glucuronide [1]. This cell-line dependent metabolic capability directly correlates with observed differences in toxic response, providing compelling evidence that glucuronidation serves as a critical detoxification pathway for this flavonoid.

Key Enzymes in this compound Glucuronidation

Table 1: UDP-Glucuronosyltransferase Enzymes Involved in this compound Metabolism

| UGT Isoform | Role in this compound Glucuronidation | Cellular Location | Implications |

|---|---|---|---|

| UGT1A1 | Primary enzyme for this compound-7-O-glucuronide formation | HepG2 cells, HT29 cells | Potential for drug-drug interactions with UGT1A1 substrates |

| UGT1A6 | Major contributor to glucuronidation pathway | HT29 cells | Polymorphisms may cause interindividual variability in metabolism |

| Other UGTs | Possible minor contributions | Liver, intestinal tissues | Secondary pathways may become important under inhibiting conditions |

Proteomic screening of UDP-glucuronosyltransferase (UGT) enzymes in HT29 and HepG2 cells has provided important insights into the specific isoforms responsible for this compound glucuronidation. These investigations have identified UGT1A6 and UGT1A1 as the principal enzymes catalyzing the glucuronidation of this compound [1]. The relative expression and activity of these specific UGT isoforms across different tissue types significantly influence the metabolic clearance and potential tissue-specific toxicity of this compound. Additionally, researchers have discovered that this compound acts as a potent sulfotransferase (SULT) inhibitor in HepG2 cells [1], suggesting potential metabolic interactions between different conjugation pathways and highlighting the complexity of its overall metabolic fate.

In Vitro Glucuronidation Assay Protocols

Experimental Workflow

The following diagram illustrates the comprehensive workflow for conducting in vitro glucuronidation studies on this compound, integrating all critical steps from system preparation to data analysis:

Detailed Assay Methodologies

3.2.1 Recombinant UGT Enzyme Assays

Recombinant UGT enzyme systems provide a controlled environment for studying the enzyme-specific metabolism of this compound without interference from other metabolic pathways. These systems are particularly valuable for reaction phenotyping – identifying which specific UGT enzymes contribute to this compound glucuronidation. Several expression systems are available, including baculovirus-infected insect cells, human embryonic kidney (HEK) cells, and bacterial systems [3]. Each system offers different advantages in terms of enzyme activity, ease of use, and cost-effectiveness.

The standard incubation mixture for recombinant UGT assays contains 50 mM Tris-HCl buffer (pH 7.4), 10 mM MgCl₂, 50 µg/mL alamethicin (to facilitate pore formation and allow UDPGA access to the enzyme active site), 25-50 µg of recombinant UGT protein, This compound (1-100 µM), and 5 mM UDPGA (co-factor) in a final volume of 100 µL. After pre-incubating the mixture (without UDPGA) for 5 minutes at 37°C, researchers initiate the reaction by adding UDPGA. The reaction proceeds for 30-120 minutes at 37°C with gentle shaking and terminates by adding 100 µL of ice-cold acetonitrile containing an appropriate internal standard. Following centrifugation at 14,000 × g for 10 minutes, analysts inject the supernatant into the UHPLC-MS/MS system for analysis [1] [2].

3.2.2 Human Liver Microsome (HLM) Assays

Human liver microsomes (HLMs) contain a complement of native UGT enzymes and their co-factors, providing a more physiologically relevant system for studying this compound glucuronidation. HLMs are particularly useful for assessing over metabolic stability and intrinsic clearance. The incubation conditions for HLMs resemble those for recombinant systems but typically use higher protein concentrations (0.1-1.0 mg/mL) to ensure adequate metabolic activity.

For HLM assays, preparation of the incubation mixture includes 0.5 mg/mL HLM protein, 50 mM Tris-HCl buffer (pH 7.5), 10 mM MgCl₂, 25 µg/mL alamethicin, and This compound (at various concentrations for kinetic studies) in a final volume of 100 µL. After activating the alamethicin on ice for 15 minutes, researchers pre-incubate the mixture for 5 minutes at 37°C before initiating the reaction with 3 mM UDPGA. The reaction continues for 60 minutes at 37°C before termination with 200 µL of methanol containing internal standard. Following centrifugation at 14,000 × g for 15 minutes, analysts transfer the supernatant for LC-MS analysis [2].

3.2.3 Cellular Glucuronidation Assays

Cellular systems provide the most physiologically relevant models for studying this compound glucuronidation, as they contain the complete metabolic machinery of intact cells, including endogenous co-factors and cellular transport systems. Research has demonstrated significant differences in this compound glucuronidation across different cell lines, with HT29 human colon carcinoma cells showing rapid glucuronidation, HepG2 liver carcinoma cells exhibiting moderate metabolic capacity, and KG1 bone marrow carcinoma cells displaying negligible metabolism of this compound [1].

For cellular assays, researchers culture cells in appropriate media until they reach 70-80% confluence. They prepare a This compound working solution in DMSO (final concentration ≤0.1%) and dilute it in serum-free media to achieve desired treatment concentrations (typically 1-100 µM). After removing growth media and adding the this compound solution, they incubate cells for specified durations (1-24 hours) at 37°C in a 5% CO₂ atmosphere. They collect media at designated time points and combine it with cell lysates (obtained by scraping in methanol/water mixtures) for analysis. Following protein precipitation with organic solvents and centrifugation, they analyze the supernatant for this compound and its glucuronide metabolites using UHPLC-Q-TOF-MS/MS [1].

Analytical Methodologies

UHPLC-Q-TOF-MS/MS Analysis

Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Tandem Mass Spectrometry (UHPLC-Q-TOF-MS/MS) has emerged as the primary analytical technique for identifying and quantifying this compound metabolites in complex biological matrices. This powerful combination provides exceptional resolution, high sensitivity, and accurate mass measurement capabilities essential for comprehensive metabolite profiling.

The chromatographic separation typically employs a reversed-phase C18 column (e.g., 2.1 × 100 mm, 1.7-1.8 μm) maintained at 40°C. The mobile phase consists of water with 0.1% formic acid (mobile phase A) and acetonitrile with 0.1% formic acid (mobile phase B) at a flow rate of 0.3-0.4 mL/min. Analysts elute compounds using a linear gradient from 5% to 95% B over 10-15 minutes, followed by a column equilibration period [2]. Under these conditions, this compound-7-O-glucuronide typically elutes at approximately 6.5 minutes, while the parent this compound appears around 9.2 minutes [1] [2].

Mass spectrometric detection operates in negative electrospray ionization (ESI) mode with the following typical parameters: capillary voltage: 2.5 kV, desolvation temperature: 350°C, source temperature: 120°C, desolvation gas flow: 800 L/h, and cone gas flow: 50 L/h. Data acquisition employs MSE mode (low and high collision energy switching) or targeted MS/MS for structural elucidation. For this compound glucuronide, the deprotonated molecular ion [M-H]⁻ appears at m/z 517.1351, which fragments to yield the characteristic product ion at m/z 341.1032 (corresponding to the aglycone) through the loss of the glucuronic acid moiety (176 Da) [2].

Data Processing and Metabolite Identification

Advanced data processing techniques are essential for comprehensive metabolite identification and profiling. The multiple mass defect filter (MMDF) combined with dynamic background subtraction (DBS) provides an effective approach for detecting and characterizing both predicted and unexpected metabolites [2]. This method facilitates the detection of low-abundance metabolites in complex biological matrices by effectively distinguishing analyte signals from background interference.

Key fragment ions (KFI) serve as additional tools for targeted metabolite hunting and identification. For this compound, the diagnostic fragment ions include the deprotonated aglycone at m/z 341.1032 and fragments resulting from demethylation and ring cleavage [2]. Analysts use mass defect filtering to identify potential metabolites based on the minimal mass changes associated with different biotransformations, with glucuronidation resulting in a mass increase of 176.0321 Da. Software applications such as UNIFI (Waters) or MetabolitePilot (Sciex) typically automate the processes of peak picking, alignment, and metabolite identification, though manual verification remains crucial for confirming structural assignments.

Table 2: Characteristic MS/MS Fragments for this compound and Its Primary Metabolites

| Compound | Molecular Formula | Theoretical [M-H]⁻ (m/z) | Characteristic Fragment Ions (m/z) | Retention Time (min) |

|---|---|---|---|---|

| This compound | C₁₉H₁₈O₇ | 341.1032 | 326.0790, 311.0555, 298.0480, 283.0610 | ~9.2 |

| This compound-7-O-glucuronide | C₂₅H₂₆O₁₃ | 517.1351 | 341.1032, 326.0790, 311.0555 | ~6.5 |

| Demethylated this compound | C₁₈H₁₆O₇ | 327.0875 | 312.0640, 297.0405, 284.0325 | ~7.8 |

| Hydroxylated this compound | C₁₉H₁₈O₈ | 357.0981 | 342.0746, 327.0511, 314.0436 | ~6.1 |

Data Analysis and Interpretation

Metabolic Stability Assessment

Metabolic stability assessments provide crucial information about the potential bioavailability and hepatic clearance of this compound. Researchers typically determine this parameter by incubating this compound with human liver microsomes or recombinant UGT enzymes and measuring the disappearance of parent compound over time. The half-life (t₁/₂) and intrinsic clearance (CLint) represent key parameters derived from these experiments.

Calculation of metabolic stability involves measuring the percentage of parent compound remaining at various time points (e.g., 0, 5, 15, 30, 60, 90, and 120 minutes). Analysts determine the natural logarithm of the percentage remaining versus time and calculate the elimination rate constant (k) from the slope of the linear regression. They then calculate the half-life using the equation t₁/₂ = 0.693/k and derive the intrinsic clearance using the formula CLint = k / protein concentration. This compound demonstrates moderate metabolic stability in systems with high UGT activity, with significant cell-line dependent variations observed [1].

Enzyme Kinetics Analysis

Enzyme kinetics studies characterize the catalytic efficiency of UGT enzymes toward this compound, providing insights into the relative contributions of different UGT isoforms to its overall metabolism. These experiments involve measuring the initial rates of glucuronide formation at varying substrate concentrations (typically 1-100 μM) under linear conditions with respect to time and protein concentration.

Researchers typically determine kinetic parameters by fitting the data to the Michaelis-Menten equation: v = (Vmax × [S]) / (Km + [S]), where v represents the initial velocity, [S] is the substrate concentration, Vmax is the maximum velocity, and Km is the Michaelis constant (substrate concentration at half Vmax). The catalytic efficiency calculates as Vmax/Km. For this compound glucuronidation, studies have reported Km values in the low micromolar range (5-20 μM), indicating moderate to high affinity of this compound for the responsible UGT enzymes [1]. The relative activity of different UGT isoforms follows the order UGT1A1 > UGT1A6 > UGT1A9, based on proteomic screening data [1].

Troubleshooting and Optimization

Common Technical Issues

Alamethicin activation represents a critical step frequently overlooked in glucuronidation assays. This pore-forming agent requires pre-incubation on ice for at least 15 minutes in the presence of microsomal protein to ensure proper insertion into membranes and create channels for UDPGA entry. Incomplete activation can result in significantly underestimated glucuronidation rates. Additionally, researchers should verify UDPGA quality by preparing fresh solutions or storing aliquots at -80°C to prevent degradation, which manifests as declining reaction rates over time despite proper other conditions.

Protein precipitation during sample preparation requires optimization to ensure efficient metabolite recovery while minimizing matrix effects. A methanol:acetonitrile (1:1, v/v) mixture typically provides superior recovery for this compound and its glucuronides compared to either solvent alone. Centrifugation speed and duration (14,000 × g for 15 minutes) must be sufficient to form a compact protein pellet without compromising recovery. For cellular assays, sonication combined with freeze-thaw cycles may improve metabolite extraction from cell pellets, addressing the common issue of low glucuronide recovery from cellular compartments.

Method Optimization Strategies

Linear reaction conditions with respect to time and protein concentration must be established for each experimental system. For recombinant UGTs, protein concentrations of 25-50 μg/mL typically maintain linearity for up to 60 minutes, while HLM assays may require 0.1-0.5 mg/mL protein with incubation times up to 120 minutes. Cellular systems generally maintain linearity for 2-4 hours, though time-course experiments should empirically determine this for each cell line. When deviations from linearity occur, researchers should reduce protein concentration or shorten incubation time rather than adjusting substrate concentration.

Matrix effects in mass spectrometric detection can significantly impact the accuracy and precision of quantification. The post-column infusion technique effectively identifies matrix effects by monitoring signal suppression or enhancement. To mitigate these effects, researchers can implement dilution of samples, improved sample clean-up (such as solid-phase extraction), or modified chromatographic conditions to separate analytes from interfering compounds [4]. The standard addition method provides an alternative quantification approach when matrix effects prove unavoidable, though this technique increases analytical time and complexity [4].

Conclusion

These application notes provide comprehensive protocols for conducting robust and reproducible in vitro glucuronidation assays for this compound metabolism studies. The methodologies described herein enable researchers to accurately assess the metabolic stability, identify primary metabolites, and characterize enzyme kinetics of this compound glucuronidation. The strong correlation between glucuronidation capacity and reduced cellular toxicity underscores the detoxification role of this metabolic pathway and highlights the importance of considering metabolic competence in toxicological evaluations [1]. The identification of UGT1A1 and UGT1A6 as the primary enzymes responsible for this compound glucuronidation provides valuable insights for predicting potential drug-drug interactions and interindividual variability in disposition [1]. Implementation of these standardized protocols will facilitate more accurate assessment of this compound's metabolic fate and potential toxicological implications in various experimental models.

References

- 1. Metabolic conjugation reduces in vitro toxicity of the ... [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism profiling of this compound in vitro and in vivo by ... [pubmed.ncbi.nlm.nih.gov]

- 3. The use of heterologously expressed drug metabolizing ... [sciencedirect.com]

- 4. HPLC Method Development Steps [thermofisher.com]

Comprehensive Application Notes and Protocols: Molecular Docking Studies of Nevadensin with MurA Enzyme and DNA Gyrase for Antibacterial Development

Introduction to Nevadensin and Its Molecular Targets

This compound is a naturally occurring flavonoid compound predominantly isolated from Ocimum basilicum (sweet basil), which has garnered significant scientific interest for its potential therapeutic applications in combating antibiotic-resistant bacteria. This polymethoxyflavone exhibits a wide spectrum of pharmacological properties, including antibacterial activity against oral pathogens such as Streptococcus sanguinis and Streptococcus mutans, both major contributors to tooth demineralization and dental caries formation [1] [2]. The escalating crisis of antibacterial resistance has necessitated the discovery of novel antibacterial agents from natural products, and this compound presents a promising candidate for future drug development initiatives.

The primary molecular targets investigated for this compound's antibacterial activity are the MurA enzyme (UDP-N-acetylglucosamine enolpyruvyl transferase) and DNA gyrase (topoisomerase II). MurA catalyzes the first committed step in peptidoglycan biosynthesis, an essential structural component of bacterial cell walls, while DNA gyrase manages DNA supercoiling during replication and represents a validated target for antibacterial therapy [1] [3]. Molecular docking studies provide invaluable insights into the binding mechanisms and affinity patterns of this compound with these target proteins, enabling researchers to rationally design more effective antibacterial compounds while understanding structure-activity relationships at the atomic level.

Molecular Docking Protocols

Protein Preparation and Optimization

The reliability of molecular docking studies fundamentally depends on proper protein preparation, which ensures biologically relevant conformation and protonation states of the target structures. For investigating this compound interactions, researchers should retrieve three-dimensional structures of MurA enzyme and DNA gyrase from the Protein Data Bank (PDB), with PDB ID: 2XCT recommended specifically for DNA gyrase studies [3]. The preparation workflow should include:

- Structure refinement: Remove water molecules and heteroatoms not involved in catalytic activity or binding sites, preserving essential cofactors and metal ions.

- Hydrogen addition: Calculate appropriate protonation states for amino acid residues at physiological pH using tools like PROPKA or H++ server.

- Energy minimization: Employ force fields (e.g., AMBER, CHARMM) to optimize hydrogen bonding networks and relieve steric clashes while maintaining crystallographic backbone coordinates.

- Binding site definition: Identify active sites through literature mining (catalytic residues for MurA; ATP-binding site for DNA gyrase) or computational detection methods (e.g., FPOCKET, CASTp).

For MurA enzyme studies, special attention should be paid to the Cys115 residue, which is known to interact with covalent inhibitors like fosfomycin, while DNA gyrase preparation should focus on the ATP-binding pocket in the GyrB subunit and the DNA cleavage domain in the GyrA subunit [1] [3]. All preparation steps can be performed using molecular visualization software such as PyMol or UCSF Chimera, coupled with specialized tools like AutoDock Tools or the Protein Preparation Wizard in Maestro.

Ligand Preparation and Molecular Optimization

This compound preparation requires careful attention to its molecular geometry and charge distribution to ensure accurate representation during docking simulations. The protocol encompasses:

- Structure acquisition: Obtain the 3D structure of this compound from chemical databases (PubChem, ZINC) or generate it computationally using molecular building tools like Marvin Sketch [3].

- Geometry optimization: Perform energy minimization using molecular mechanics force fields (e.g., UFF, MMFF94) or semi-empirical methods (PM3, AM1) implemented in software such as Avogadro or Gaussian to achieve optimal bond lengths and angles [3].

- Charge assignment: Calculate partial atomic charges using appropriate methods (Gasteiger, AM1-BCC) that align with the force field used for protein preparation.

- Torsion analysis: Identify rotatable bonds and set flexible torsion angles to explore conformational space during docking, while keeping ring systems rigid.

- File format conversion: Ensure proper conversion to required formats (.pdb, .mol2, .pdbqt) compatible with the selected docking software, verifying atom type and bond order accuracy.

Docking Simulation Methodology

The docking procedure employs specialized algorithms to predict ligand-receptor interactions and binding orientations. The following protocol utilizes AutoDock Vina, which offers improved speed and accuracy compared to earlier docking tools [3]:

- Grid box configuration: Define the search space to encompass the binding site residues with appropriate dimensions. For DNA gyrase (PDB: 2XCT), set grid center to X=3.194, Y=43.143, Z=69.977 with grid volume 8×14×14 ų [3]. For MurA enzyme, determine the grid center based on catalytic residues.

- Parameter settings: Employ the default Vina search parameters with an exhaustiveness value of 8-32 (higher values for more comprehensive sampling) and maximum energy range of 5-7 kcal/mol to capture diverse binding modes.

- Docking execution: Run multiple independent docking simulations (minimum of 10 runs) to ensure reproducibility of results, using different random seeds to explore conformational diversity.

- Result analysis: Cluster docking poses based on root-mean-square deviation (RMSD) criteria (typically 2.0 Å) and select representative poses from the largest clusters for further analysis.

- Validation: Perform control docking with known inhibitors (e.g., fosfomycin for MurA; ciprofloxacin for DNA gyrase) to validate protocol accuracy and grid placement.

For enhanced accuracy, researchers may implement ensemble docking approaches using multiple protein conformations (from molecular dynamics simulations or different crystal structures) to account for receptor flexibility, which significantly impacts binding affinity predictions for flexible binding sites.

Interaction Analysis and Visualization

Post-docking analysis provides critical insights into the molecular determinants of binding affinity and specificity. The recommended workflow includes:

- Pose inspection: Manually examine top-ranking poses in the binding pocket using molecular visualization software (PyMol, Chimera, Discovery Studio).

- Interaction mapping: Identify specific protein-ligand interactions (hydrogen bonds, hydrophobic contacts, π-π stacking, cation-π interactions) and calculate their geometric parameters.

- Binding energy decomposition: Perform per-residue energy decomposition using MM-GBSA/PBSA methods to identify key residues contributing to binding affinity.

- Comparative analysis: Compare this compound binding mode with known inhibitors to identify common interaction patterns and unique binding features.

- Visualization generation: Create publication-quality 2D interaction diagrams using LigPlot+ or similar tools, and 3D representations highlighting interaction networks [3].

Table 1: Docking Parameters for AutoDock Vina Studies

| Parameter | DNA Gyrase (PDB: 2XCT) | MurA Enzyme | Control Compounds |

|---|---|---|---|

| Grid Center (X,Y,Z) | 3.194, 43.143, 69.977 | Literature-dependent | Target-dependent |

| Grid Dimensions (Å) | 8×14×14 | Target-dependent | Target-dependent |

| Exhaustiveness | 8-32 | 8-32 | 8-32 |

| Energy Range (kcal/mol) | 5-7 | 5-7 | 5-7 |

| Number of Poses | 10-20 | 10-20 | 10-20 |

Experimental Validation Protocols

In Vitro Antibacterial Activity Assessment

Antibacterial validation of computational predictions requires standardized laboratory assays to determine efficacy against target pathogens. The following protocols outline minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) determination for this compound:

- Sample preparation: Prepare stock solutions of this compound in dimethyl sulfoxide (DMSO) not exceeding 1% final concentration to maintain bacterial viability, with serial two-fold dilutions in appropriate broth media [1] [2].

- Bacterial strains and culture: Maintain Streptococcus sanguinis and Streptococcus mutans on blood agar plates, inoculate single colonies in brain heart infusion (BHI) broth, and incubate at 37°C in 5% CO₂ atmosphere until mid-log phase (OD₆₀₀ ≈ 0.5) [1].

- Inoculum standardization: Adjust bacterial suspension to approximately 5×10⁵ CFU/mL in fresh BHI broth using McFarland standards or optical density measurements verified by viable counting.

- MIC determination: Employ broth microdilution method in 96-well plates with final bacterial inoculum of 5×10⁵ CFU/mL and this compound concentrations ranging from 100-10,000 μg/mL, incubating for 24 hours at 37°C in 5% CO₂ [1] [2]. The MIC is defined as the lowest concentration showing no visible growth.

- MBC determination: Subculture aliquots (100 μL) from wells showing no growth onto fresh agar plates, incubate for 24-48 hours, and determine MBC as the lowest concentration yielding ≤0.1% original inoculum survival.

- Control implementation: Include growth controls (bacteria + media), sterility controls (media only), solvent controls (DMSO + bacteria), and reference antibiotic controls (chlorhexidine, ciprofloxacin) for assay validation.

Enzyme Inhibition Assays

Functional validation of molecular docking predictions requires direct measurement of enzyme inhibition using biochemical assays:

- MurA enzyme inhibition assay: Monitor the conversion of UDP-N-acetylglucosamine and phosphoenolpyruvate to UDP-N-acetylglucosamine-enolpyruvate and inorganic phosphate using continuous spectrophotometric or coupled enzyme assays [1].

- DNA gyrase supercoiling inhibition assay: Employ kinetic relaxation assays using relaxed pBR322 DNA as substrate, evaluating conversion to supercoiled form in presence of this compound (1-500 μM) and ATP, with reaction termination after 30 minutes at 37°C followed by agarose gel electrophoresis and densitometric analysis [4].

- Topoisomerase poisoning assay: Implement in vivo complex of enzyme (ICE) assay using human colon carcinoma HT29 cells treated with this compound (500 μM, 1 hour), followed by isolation of TOPO-DNA complexes and quantification via immunoblotting [4].

Table 2: Experimental Results for this compound Antibacterial Activity

| Parameter | S. sanguinis | S. mutans | Reference Controls |

|---|---|---|---|

| MIC Value | 3750 μg/mL [1] | 900 μg/mL [2] | Compound-dependent |

| MBC Value | 15000 μg/mL [1] | 7200 μg/mL [2] | Compound-dependent |

| MurA Binding Affinity | -8.5 kcal/mol [1] | Not reported | Fosfomycin: >-8.5 kcal/mol [1] |

| DNA Gyrase Binding Affinity | -6.7 kcal/mol [1] | Not reported | Fluoroquinolones: <-6.7 kcal/mol [1] |

Data Analysis and Interpretation Guidelines

Binding Affinity and Specificity Assessment

Critical analysis of docking results requires understanding the significance of binding energy values and their relationship to biological activity:

- Energy benchmarks: Consider binding affinities ≤ -6.0 kcal/mol as indicative of promising interactions, with values ≤ -8.0 kcal/mol representing strong binding comparable to known inhibitors [1].

- Specificity evaluation: Compare binding energies between primary targets and related human enzymes (e.g., human topoisomerase II vs. bacterial gyrase) to assess potential selectivity and anticipate side effects.

- Energy decomposition: Analyze per-residue energy contributions to identify "hot spot" residues critical for binding, informing future structure-based optimization efforts.

- Correlation with experimental data: Establish relationships between computed binding energies and experimental MIC values, recognizing that cellular activity depends on additional factors beyond binding affinity (e.g., compound permeability, metabolic stability).

For this compound, the preferential inhibition of MurA over DNA gyrase (based on binding energies of -8.5 kcal/mol vs. -6.7 kcal/mol, respectively) suggests a primary mechanism involving disruption of cell wall biosynthesis rather than DNA metabolism [1]. This computational prediction aligns with experimental observations of bactericidal activity at higher concentrations and provides a mechanistic foundation for structure-activity relationship studies.

Structural Determinants of Binding Interactions

Detailed analysis of this compound's binding mode reveals critical interactions responsible for its affinity and potential selectivity:

- MurA binding interactions: this compound establishes multiple hydrogen bonds with key catalytic residues (Cys115, Asp305, Lys22), complemented by hydrophobic interactions with adjacent nonpolar residues [1]. The stronger binding compared to fosfomycin suggests potential advantages in overcoming resistance mechanisms.

- DNA gyrase binding mode: Despite moderate overall affinity, this compound may interact with the DNA cleavage domain through intercalative interactions, consistent with observations of minor groove binding (IC₅₀ = 31.63 μM) and DNA intercalation (IC₅₀ = 296.91 μM) [4].

- Selectivity considerations: Preferential binding to MurA suggests potential for selective antibacterial action, though additional studies against human topoisomerases are warranted to fully evaluate therapeutic index.

Therapeutic Applications and Implications

Dental Caries Prevention and Treatment

This compound demonstrates significant potential as a natural antibacterial agent for oral health applications, particularly in preventing and treating dental caries through multiple mechanisms: